physicochemical properties of 9H-Carbazole-2-acetic acid
physicochemical properties of 9H-Carbazole-2-acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 9H-Carbazole-2-acetic Acid
Introduction
9H-Carbazole-2-acetic acid is a derivative of carbazole, a tricyclic aromatic heterocycle renowned for its unique electronic and photophysical properties. The incorporation of an acetic acid moiety at the 2-position of the carbazole nucleus imparts specific functionalities that make it a molecule of significant interest in diverse scientific fields. Its structural framework is a key building block in medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents, including antibacterial and anti-inflammatory drugs.[1][2][3] Furthermore, its inherent charge transport capabilities make it a valuable component in the field of materials science, particularly in the design of organic electronics and high-efficiency solar cells where it can be used as a self-assembled monolayer.[4]
This guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and experimental methodologies required for its accurate characterization and effective utilization.
Core Physicochemical Properties
A summary of the fundamental is presented below. These values are critical for its identification, purity assessment, and application in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 2-(9H-Carbazol-2-yl)acetic acid | PubChem |
| CAS Number | 50699-81-5 | EPA[5] |
| Chemical Formula | C₁₅H₁₂ClNO₂ | EPA[5] |
| Molecular Weight | 273.72 g/mol | EPA[5] |
| Appearance | White to off-white solid | ChemicalBook[6] |
| Melting Point | 191-194 °C | Alfa Chemistry, ChemicalBook[6][7] |
| Boiling Point | 366.75°C (rough estimate) | ChemicalBook[6] |
| Density | 1.1508 g/cm³ (rough estimate) | ChemicalBook[6] |
| pKa | 3.13 ± 0.10 (Predicted) | ChemicalBook[6] |
| Storage | Sealed in dry, Room Temperature | Sigma-Aldrich, ChemicalBook[6][8] |
Synthesis and Structural Elucidation: A Methodological Overview
The identity and purity of 9H-Carbazole-2-acetic acid are established through a combination of synthetic strategy and rigorous analytical characterization. Understanding the synthesis is key to anticipating potential impurities. A common route involves the N-alkylation of carbazole with an appropriate haloacetic acid ester, followed by hydrolysis.[9][10]
Caption: General synthetic workflow for 9H-Carbazole-2-acetic acid.
The validation of the final product's structure and purity is a multi-step process, grounded in several key analytical techniques.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic Characterization
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure determination. For 9H-Carbazole-2-acetic acid, the ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of the carbazole core, typically in the range of δ 7.0-8.5 ppm. The methylene (-CH₂) protons adjacent to the nitrogen and carbonyl groups will appear as a distinct singlet. The acidic proton of the carboxyl group is often broad and may be exchanged with D₂O. The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom in the molecule.[11][12]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic absorption bands include a strong, broad peak for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp, strong peak for the carbonyl (C=O) stretch (~1700 cm⁻¹), and multiple peaks corresponding to C-H and C=C aromatic stretches.[11][12]
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UV-Vis Spectroscopy: Due to the extensive conjugation of the carbazole ring system, the compound exhibits strong absorption in the UV region. The UV-Vis spectrum typically shows multiple absorption bands between 240 and 365 nm, corresponding to π-π* electronic transitions within the aromatic system.[13][14]
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The exact mass should correspond to the calculated value for the molecular formula C₁₄H₁₁NO₂ (225.078978 g/mol ).[15]
Experimental Protocols
The following protocols describe standard procedures for the characterization of 9H-Carbazole-2-acetic acid.
Protocol 1: Melting Point Determination
Rationale: The melting point is a rapid and effective indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
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Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline sample into a capillary tube, sealed at one end.
-
Apparatus: Insert the capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample slowly (1-2 °C/min) as the temperature approaches the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Protocol 2: FT-IR Analysis (KBr Pellet Method)
Rationale: This solid-state method provides a detailed vibrational fingerprint of the molecule, confirming the presence of key functional groups.
-
Sample Preparation: Grind a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Protocol 3: UV-Vis Spectrophotometry
Rationale: This technique characterizes the electronic absorption properties of the molecule and can be used for quantitative analysis based on the Beer-Lambert law.
-
Solvent Selection: Choose a suitable UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or THF).
-
Solution Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 x 10⁻³ M). From this, prepare a working solution (e.g., 1 x 10⁻⁵ M).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.
-
Analysis: Scan the absorbance from approximately 200 nm to 400 nm. Record the wavelength(s) of maximum absorbance (λmax).
Safety and Handling
Based on available data, 9H-Carbazole-2-acetic acid should be handled with care, following standard laboratory safety procedures.
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Hazard Statements: The compound is reported to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
-
Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
9H-Carbazole-2-acetic acid is a versatile molecule with significant potential in both pharmaceutical and materials science research. A thorough understanding and application of its physicochemical properties are paramount for its successful use. The combination of tabulated data, mechanistic explanations of analytical techniques, and detailed experimental protocols provided in this guide serves as an essential resource for scientists, enabling them to confidently characterize and deploy this compound in their research endeavors. The robust analytical workflow outlined herein ensures the integrity and reproducibility of experimental outcomes, which is the foundation of scientific advancement.
References
- Jasim, H., et al. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 10, S2124-S2129.
- Sigma-Aldrich. (n.d.). 2-(9H-Carbazol-9-yl)acetic acid. Sigma-Aldrich.
- Elsevier. (2011).
- Asian Journal of Research in Chemistry. (2022).
- Alaraji, Y. A., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No. 4), 983-993.
- PubChem. (n.d.). 9-Carbazoleacetic acid.
- Scholars Research Library. (n.d.). Synthesis and characterization of some new carbazole containing amino acid as β-adrenoreceptor blockers. Scholars Research Library.
- Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132.
- U.S. Environmental Protection Agency. (n.d.). 9H-Carbazole-2-acetic acid, 6-chloro-.alpha.-methyl-. Substance Registry Services.
- Royal Society of Chemistry. (2017).
- Alfa Chemistry. (n.d.). CAS 524-80-1 Carbazol-9-yl-acetic acid. Alfa Chemistry.
- Ossila. (n.d.). 9CAA | Carbazol-9-yl-acetic acid. Ossila.
- bioRxiv. (2025).
- Sas, E. B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab.
- Al-Amiery, A. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Molecules, 27(12), 3830.
- Wang, Y., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Scientific Reports, 11(1), 1-12.
- ChemicalBook. (2025). CARBAZOL-9-YL-ACETIC ACID. ChemicalBook.
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